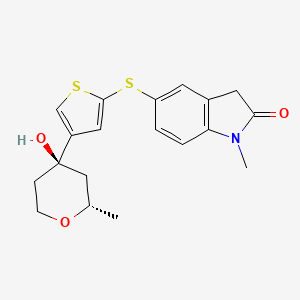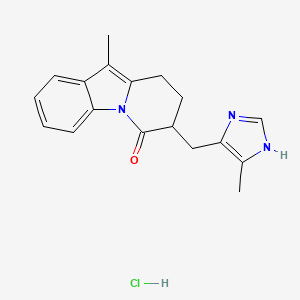
FK1052 hydrochloride
描述
FK1052 hydrochloride, also known as (±)-FK1052, is the racemate of Fabesetron hydrochloride . It is a potent dual antagonist for 5-HT3 and 5-HT4 receptors .
Synthesis Analysis
FK1052 is a dihydropyridoindole derivative . It was designed and synthesized as a new serotonin 3 and 4 dual receptor antagonist . The compound was found to be more potent than ondansetron and granisetron .Chemical Reactions Analysis
FK1052, ondansetron, and granisetron have been shown to concentration-dependently inhibit 2-methyl-5-HT, a 5-HT3 agonist-induced contraction . FK1052 was found to be 40 times and three times more potent than ondansetron and granisetron, respectively .科学研究应用
Antiemetic Activity in Animal Models
FK1052 hydrochloride, a 5-HT3 and 5-HT4 receptor antagonist, has shown promise in preventing emesis induced by various stimuli in animal studies. In one study, it effectively prevented cisplatin-induced emesis in Suncus murinus (a small mammal) and ferrets, suggesting its potential in cancer chemotherapy (Nakayama et al., 2005). Another study found FK1052 to be more potent than other 5-HT3 receptor antagonists, highlighting its potential for antiemetic therapy (Nagakura et al., 1993).
Effects on Colonic Function
Research exploring FK1052’s impact on colonic function revealed its potential in treating gastrointestinal dysfunctions like irritable bowel syndrome. FK1052 effectively inhibited colonic responses to serotonin and stress stimuli in vivo, indicating its role in modulating colonic activity (Kadowaki et al., 1993).
Involvement in Delayed Emesis
FK1052 has also been evaluated for its effectiveness against delayed emesis induced by cancer treatments like methotrexate in dogs. Its ability to reduce emetic episodes, where selective 5-HT3 receptor antagonists failed, suggests the involvement of the 5-HT4 receptor in delayed emesis (Yamakuni et al., 2000).
Ion Transport in the Guinea-Pig Colon
Another study analyzed FK1052's influence on ion transport in the guinea-pig distal colon. This research contributes to understanding how FK1052 might modulate gastrointestinal functions at a cellular level (Kuwahara et al., 1994).
未来方向
属性
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFYJWUPWZYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FK1052 hydrochloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

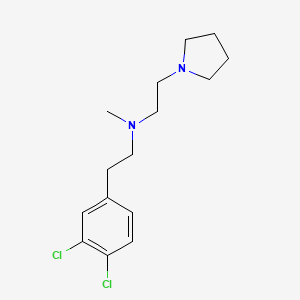
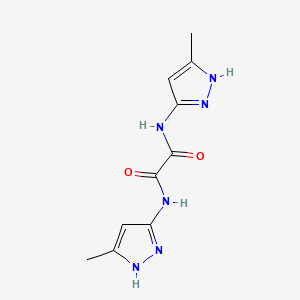
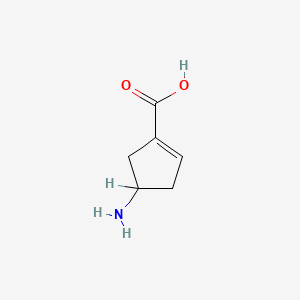
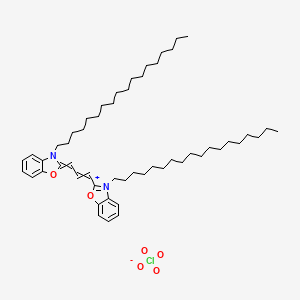
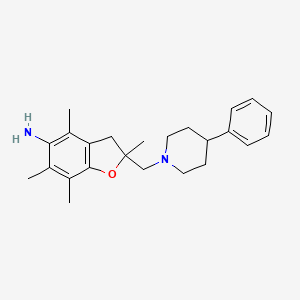
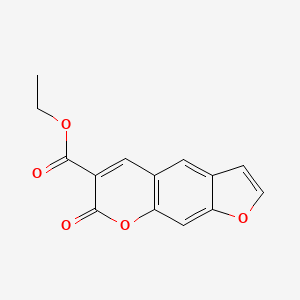
![5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1662703.png)
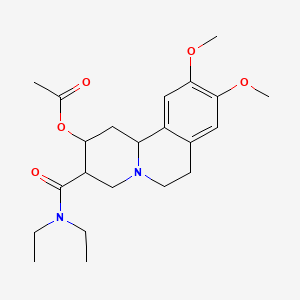
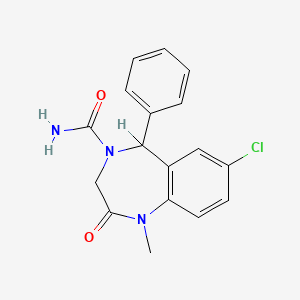
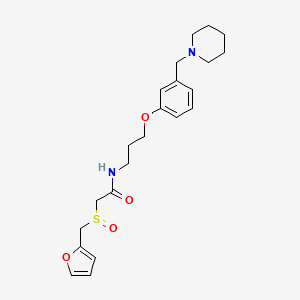
![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)
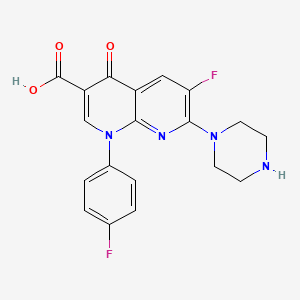
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)
